Cyclopentadienebenzoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRTGXTYFCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871833 | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-89-1, 51175-59-8 | |
| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
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| Record name | NSC196244 | |
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| Record name | Cyclopentadienebenzoquinone | |
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| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
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| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
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| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |
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Synthetic Methodologies and Reaction Pathways of Cyclopentadienebenzoquinone
Diels-Alder Cycloaddition: Foundation of Cyclopentadienebenzoquinone Synthesis
The reaction between cyclopentadiene (B3395910) and p-benzoquinone represents a classic example of a [4+2] cycloaddition, a class of reactions discovered by Otto Diels and Kurt Alder. cureffi.orgicm.edu.pl This specific reaction was first published by Albrecht in 1906, though the correct adduct structures were later established by Diels and Alder in 1928. scielo.brresearchgate.net The reaction involves the combination of an electron-rich diene (cyclopentadiene) with an electron-poor alkene, or dienophile (p-benzoquinone), to form a cyclohexene (B86901) ring system. cureffi.org This method is highly efficient for creating up to four stereogenic centers in a controlled manner. scielo.br The resulting adducts, primarily the endo and exo isomers, serve as crucial intermediates in the synthesis of complex polycyclic cage compounds. nih.gov
The reaction typically yields the endo adduct as the major product under kinetic control. scielo.brresearchgate.net For instance, the reaction mixture often contains a high percentage of the endo adduct compared to the exo adduct. scielo.br Theoretical analysis confirms that the endo adduct is not only the kinetic product but also the more thermodynamically stable product, which is contrary to what is typically expected under Alder's rule for other Diels-Alder reactions. scielo.brresearchgate.net
Influence of Reaction Conditions on Adduct Formation
The outcome of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone, including yield and selectivity, is significantly influenced by the reaction environment. The choice of solvent is particularly critical.
While Diels-Alder reactions are traditionally carried out in organic solvents, performing the reaction in water has been shown to offer significant advantages. nih.govscispace.com Water can accelerate the rate of many Diels-Alder reactions, a phenomenon attributed to a combination of factors including hydrophobic effects and the high cohesive energy density of water. encyclopedia.pub Hydrophobic effects force the nonpolar reactants together, effectively increasing their concentration and promoting the formation of the compact transition state. encyclopedia.pubnih.gov Furthermore, theoretical studies suggest that water can stabilize the polarized transition state through hydrogen bonding, further lowering the activation energy. encyclopedia.pubnih.gov
Experimental results demonstrate the superiority of aqueous media for the synthesis of the cyclopentadiene-p-benzoquinone adduct. Reactions conducted in water have been reported to produce yields of 83–97% without the need for a catalyst. nih.govresearchgate.netresearchgate.netrsc.org These yields are often higher than those achieved in organic solvents or even in aqueous solutions requiring catalysts or micelles. nih.govscispace.com
| Diene | Dienophile | Solvent | Catalyst/Additive | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopentadiene | p-Benzoquinone | Water | None | 90 | nih.gov |
| 1,3-Cyclohexadiene | p-Benzoquinone | Water | None | 67 | scispace.com |
| Cyclopentadiene | p-Benzoquinone | Water | CTAB Micelles | Lower than catalyst-free water | scispace.com |
| Cyclopentadiene Analogs | p-Benzoquinone | Toluene | Not specified | 76-97 | researchgate.net |
| Cyclopentadiene Analogs | p-Benzoquinone | Water | None | 83-97 | nih.govrsc.org |
Catalysis in Diels-Alder Synthesis
Catalysis plays a pivotal role in enhancing the efficacy of the Diels-Alder reaction for producing this compound. Catalysts can dramatically accelerate reaction rates, often by factors as large as 10⁶, and improve selectivity. rsc.org The primary mechanism involves the catalyst complexing with the dienophile (p-benzoquinone), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-diene/LUMO-dienophile energy gap facilitates the reaction. rsc.orgdiva-portal.org
Lewis acids are prominent catalysts for this reaction. By complexing with the carbonyl oxygen of p-benzoquinone, they increase the dienophile's electrophilicity, thereby accelerating the cycloaddition. rsc.orgacs.org This complexation not only lowers the activation energy but also enhances the preference for the endo stereoisomer. rsc.org
Organo-tungsten Lewis acids have been employed, particularly in aqueous conditions, to catalyze the reaction between cyclopentadiene analogs and p-benzoquinone, achieving high yields of 94–97%. acs.orgacs.org Another common Lewis acid, Boron trifluoride (BF₃), significantly increases mutual polarization and charge transfer between the diene and dienophile. This facilitates their approach and the necessary rehybridization of the carbon atoms, leading to a lower activation energy barrier. diva-portal.orgacs.org The use of Lewis acids can make the reaction significantly more efficient than when conducted in the gas phase or non-polar solvents alone. acs.org
While various transition metal complexes are used in cycloadditions, the specific use of metal sulfides as catalysts for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone is not extensively documented in the available research. rsc.orgnih.gov However, the broader field of catalysis does show that transition metal sulfides are investigated for various chemical transformations, including photocatalysis and oxygen evolution reactions. iipseries.org In a related context, iron-sulfur (Fe-S) proteins, specifically ferredoxins, have been shown to function as Lewis acid catalysts to accelerate intramolecular [4+2] cycloadditions in the biosynthesis of certain natural products. This suggests a potential, though not yet fully explored, role for metal-sulfur-containing systems in catalyzing Diels-Alder reactions.
Water has been identified as a highly effective medium for the Diels-Alder synthesis of this compound, often acting as a catalyst itself. iipseries.org Reactions conducted in water can achieve yields of 83–97% even without an additional catalyst, outperforming many organic solvents. acs.orgacs.org This rate acceleration is attributed to several factors.
The "hydrophobic effect" is a primary driver; the tendency of non-polar molecules like cyclopentadiene and benzoquinone to avoid the polar water environment forces them into close proximity, increasing their effective concentration and the likelihood of a reaction. diva-portal.org Additionally, the high polarity and hydrogen-bonding capacity of water can stabilize the transition state more than the reactants, further lowering the activation energy. diva-portal.orgacs.org This stabilization, combined with hydrophobic packing, makes water a cost-effective, safe, and environmentally benign choice for this synthesis. iipseries.org
| Catalyst/Solvent System | Temperature | Yield (%) | Reference(s) |
| Organotungsten Lewis Acid (in water) | Room Temperature | 94-97 | acs.org, acs.org |
| Water (no catalyst) | Room Temperature | 96 | |
| CTAB Micelles (in water) | 0-25 °C | 87 | acs.org, acs.org |
| Toluene | 80 °C | 76 | acs.org |
Performing the Diels-Alder reaction in confined spaces, such as within the micropores of zeolites or in water micro-droplets, can lead to significant rate enhancements. acs.org This phenomenon, known as the nanoconfinement effect, arises from the increased concentration of reactants due to solvent evaporation and the unique environment at the interface. acs.org
Studies using pure silica (B1680970) Beta zeolite as a reaction vessel for the cycloaddition of cyclopentadiene and p-benzoquinone have shown enhanced reaction rates. The confinement within the zeolite pores not only concentrates the reactants but also suppresses the reverse (retro-Diels-Alder) reaction, leading to a highly selective synthesis of the desired adduct. Research on reactions in micro-droplets suggests that the acceleration is primarily driven by the concentration increase caused by the rapid evaporation of the solvent from the droplet surface.
Temperature and Pressure Effects
Temperature is a critical parameter that governs the balance between kinetic and thermodynamic control in the Diels-Alder reaction. At lower or ambient temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest—usually the endo adduct. acs.org For the reaction between cyclopentadiene and 2,3-dicyano-p-benzoquinone, conducting the reaction at ambient temperature leads to the kinetically controlled product.
At higher temperatures, the Diels-Alder reaction can become reversible, allowing for equilibrium to be established. This condition of thermodynamic control favors the most stable product, which is often the exo adduct in many Diels-Alder reactions. acs.org However, for the cyclopentadiene-p-benzoquinone adduct, the endo isomer is uniquely found to be both the kinetic and thermodynamic product. nih.gov High temperatures can also induce the retro-Diels-Alder reaction, where the adduct dissociates back into the original diene and dienophile. High pressure has also been reported as a method to improve the yield and avoid the reversibility of the reaction.
Stereochemical Control and Regioselectivity in this compound Synthesis
The Diels-Alder reaction is a stereospecific cycloaddition, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. rsc.org In the reaction of cyclopentadiene with p-benzoquinone, two primary stereoisomeric products are possible: the endo and exo adducts.
The distinction lies in the orientation of the dienophile's substituent group (the second carbonyl group of the quinone ring) relative to the diene's π-system during the transition state. The Alder Endo Rule states that the dienophile's unsaturated substituent generally prefers the endo position, where it is tucked under the diene. rsc.org This orientation is favored due to secondary orbital interactions between the p-orbitals of the substituent and those of the diene, which stabilizes the transition state.
For the reaction between cyclopentadiene and p-benzoquinone, the endo adduct is the major product under kinetic control. acs.org Experimental results show a product mixture of 98% endo and only 2% exo. acs.org Unusually, detailed theoretical analysis has confirmed that, in this specific case, the endo adduct is not only the kinetic product (formed faster) but is also the more thermodynamically stable product. nih.gov This is contrary to many other Diels-Alder reactions where the less sterically hindered exo product is thermodynamically favored. acs.org The greater stability of the endo adduct here is attributed to attractive delocalization interactions outweighing steric repulsion. nih.gov
Regioselectivity, which determines the orientation of addition when an unsymmetrical diene reacts with an unsymmetrical dienophile, is not a factor in the reaction between cyclopentadiene and the highly symmetrical p-benzoquinone. rsc.orgorganic-chemistry.org
| Adduct Type | Stability | Controlling Factor | Key Feature | Reference(s) |
| endo | More Stable | Kinetic & Thermodynamic | Formed faster and is the more stable final product. | acs.org,, nih.gov |
| exo | Less Stable | - | Minor product, formed in very small quantities. | acs.org, |
Endo/Exo Selectivity and Alder's Rule
The Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone (B44022) is a classic example of a [4+2] cycloaddition, a thermally allowed process that forms a six-membered ring. organicchemistrydata.orgwikipedia.org A key feature of this reaction is its stereoselectivity, specifically the preference for the endo or exo adduct. organicchemistrydata.orgwikipedia.org
Alder's Rule , a fundamental principle in Diels-Alder reactions, predicts that the major product will be the one formed through a transition state with the maximum accumulation of double bonds. scielo.br In the reaction of cyclopentadiene with a dienophile containing an unsaturated substituent, this typically leads to the formation of the endo isomer, where the substituent on the dienophile is oriented towards the diene's π-system. organicchemistrydata.orgwikipedia.org This orientation is often more sterically hindered, yet it is kinetically favored due to secondary orbital interactions. scielo.br For the cyclopentadiene and 1,4-benzoquinone reaction, experimental results confirm the predominance of the endo adduct. scielo.br
However, the endo/exo ratio can be influenced by reaction conditions, distinguishing between kinetic and thermodynamic control. organicchemistrydata.org While the endo product is the kinetic product (formed faster), the exo product is often the more thermodynamically stable isomer due to reduced steric strain. organicchemistrydata.orgscielo.br In some cases, at higher temperatures, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and then re-form as the more stable exo adduct. scielo.br
Theoretical and Experimental Discrepancies and Explanations
Interestingly, for the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, detailed theoretical analyses have revealed a departure from the typical understanding of Alder's rule. scielo.brscienceopen.com While many Diels-Alder reactions show the exo adduct to be thermodynamically more stable, high-level theoretical calculations (CBS-Q) for this specific reaction confirm that the endo adduct is, in fact, more stable than the exo adduct. scielo.brscienceopen.com This finding is contrary to what is generally observed in reactions that follow the conventional interpretation of Alder's rule. scielo.br
Experimental data aligns with these theoretical findings. 1H NMR analysis of the reaction mixture shows a significant preference for the endo product, with reported ratios of 98% endo to 2% exo. scielo.brresearchgate.net This indicates that for the cycloaddition of cyclopentadiene and 1,4-benzoquinone, the endo adduct is both the kinetic and the thermodynamic product. scielo.brscienceopen.com The transition state energy leading to the endo adduct is also calculated to be lower than that for the exo adduct, further supporting its kinetic favorability. scielo.br
Electronic Structure Analysis of Stereoselectivity (e.g., NBO methodology)
To understand the underlying reasons for the observed stereoselectivity and the unusual stability of the endo adduct, electronic structure analyses, such as the Natural Bond Orbital (NBO) methodology, have been employed. scielo.brscienceopen.comnih.gov NBO analysis allows for the examination of stereoelectronic interactions, including the secondary orbital interactions (SOI) that are thought to stabilize the endo transition state. scielo.br
For the reaction between cyclopentadiene and 1,4-benzoquinone, NBO analysis indicates that attractive delocalization interactions in the endo adduct are more significant than the steric repulsive forces. scielo.brscienceopen.com This prevalence of attractive electronic interactions overcomes the expected steric hindrance, leading to the greater stability of the endo product. scielo.brscienceopen.com Specifically, the analysis identifies key two-electron stabilizing interactions, such as the delocalization from σ(C7-X) to σ(C1-C5) and σ(C2-C6) orbitals, which contribute to the elongation of the C1-C5 bond in the ground state of the cycloadduct and influence the energetics of the reaction. nih.govpsu.edu
Diastereoselectivity and Enantioselectivity
When a second equivalent of cyclopentadiene reacts with the initial cyclopentadiene-benzoquinone adduct, further stereochemical complexity arises, leading to the formation of diastereomers. The reaction primarily yields the endo-anti-endo and endo-anti-exo products. beilstein-journals.org The selectivity towards a particular diastereomer can be influenced by the use of catalysts. For instance, CsY zeolite has been shown to enhance the selectivity for the endo-anti-exo isomer, while aluminosilicate (B74896) MCM-41 can favor the formation of the endo-anti-endo isomer. beilstein-journals.org
The enantioselective synthesis of this compound derivatives has also been explored, often employing chiral auxiliaries or catalysts. researchgate.netarkat-usa.org For example, the addition of cyclopentadiene to a naphthoquinone bearing a pantolactone chiral auxiliary at the C-2 position leads to a Diels-Alder adduct with high diastereomeric excess. arkat-usa.org This adduct can then be converted into enantiomerically enriched cyclopentannulated pyranonaphthoquinones. arkat-usa.org
Regioselectivity in Unsymmetrical Diene/Dienophile Reactions
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.comchemistrysteps.com The regiochemical outcome of the Diels-Alder reaction can often be predicted by the "ortho-para rule". organicchemistrydata.orgyoutube.com
In general:
1-substituted dienes tend to yield "1,2" or "ortho" adducts as the major product. masterorganicchemistry.comyoutube.com
2-substituted dienes typically give "1,4" or "para" adducts as the major product. masterorganicchemistry.comyoutube.com
The "meta" or "1,3" product is usually a minor byproduct. masterorganicchemistry.com This selectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.com The most electron-rich carbon of the diene preferentially bonds to the most electron-deficient carbon of the dienophile. chemistrysteps.com This can be rationalized by examining the resonance structures of the reactants, which reveal the partial positive and negative charges on the terminal atoms. chemistrysteps.com
Synthesis of this compound Analogs and Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogs and derivatives. These modifications are often achieved by employing substituted dienes or dienophiles in the initial Diels-Alder reaction. researchgate.netrsc.orgscite.ai For instance, the reaction of cyclopentadiene with substituted benzoquinones, such as 2,3-dicyano-1,4-benzoquinone, leads to the formation of dicyano-substituted adducts. researchgate.net The conditions of this reaction can influence whether the kinetic or thermodynamic product is obtained. researchgate.net
The resulting adducts can undergo further transformations. For example, the enone double bond in the this compound adduct can be chemically modified through reactions like conjugate additions to create more complex functionalized tricyclic systems. arkat-usa.org
Cyclopentadiene Analogs in Diels-Alder Reactions
The use of cyclopentadiene analogs in Diels-Alder reactions with benzoquinone and its derivatives provides access to a diverse range of polycyclic compounds. researchgate.netrsc.orgrsc.orgnih.gov Studies have shown that these reactions can be carried out efficiently in water, often with higher yields (83-97%) compared to reactions in organic solvents or those requiring catalysts or micelles. researchgate.netrsc.orgrsc.orgnih.gov
For example, the reaction of 2,2'-bi(p-benzoquinone) with cyclopentadiene analogs in water has been used to synthesize novel bi-cage hydrocarbon compounds. researchgate.net Similarly, the reaction of methylcyclopentadiene (B1197316) with methyl acrylate (B77674) results in a complex mixture of endo and exo cycloadducts, highlighting the influence of substituents on the diene. nih.gov The reactivity and stability of these cyclopentadiene derivatives are subjects of both experimental and theoretical investigation. nih.gov
The table below summarizes the yields of Diels-Alder reactions between various cyclopentadiene analogs and p-benzoquinone under different conditions.
| Diene | Dienophile | Solvent/Conditions | Yield (%) | Reference |
| Cyclopentadiene | p-Benzoquinone | Water, dropping method | >96 | rsc.org |
| Cyclopentadiene | p-Benzoquinone | Water, organotungsten Lewis acid | 94-97 | researchgate.net |
| Cyclopentadiene | p-Benzoquinone | Water, CTAB micelles | - | researchgate.netrsc.org |
| 1,3-Cyclohexadiene | p-Benzoquinone | Water | 67 | rsc.org |
| Cyclopentadiene analogs | p-Benzoquinone | Water | 83-97 | researchgate.netrsc.org |
Benzoquinone Derivatives as Dienophiles
Quinones are frequently utilized as dienophiles in Diels-Alder reactions. rsc.org The [4+2] cycloaddition between a conjugated diene and a dienophile, such as a quinone, is a powerful method for constructing six-membered rings with controlled regio- and stereochemistry. scielo.br Benzoquinone and its derivatives are effective dienophiles because the electron-withdrawing carbonyl groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene like cyclopentadiene. rsc.org
The reaction between cyclopentadiene and 1,4-benzoquinone is a classic example of a Diels-Alder reaction, first reported in 1906. scielo.brcdnsciencepub.com This reaction typically yields a 1:1 adduct, with the potential for both endo and exo stereoisomers. scielo.br Under kinetic control, the endo adduct is the major product, a preference explained by the Alder rule, which points to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile. scielo.brcdnsciencepub.com However, the exo adduct is often the thermodynamically more stable product due to reduced steric repulsion. scielo.br Theoretical calculations confirm that the transition state energy required to form the endo adduct is lower than that for the exo adduct, indicating a concerted mechanism. scielo.br
The efficiency and selectivity of the Diels-Alder reaction involving benzoquinone dienophiles can be significantly influenced by the reaction conditions. Key findings from various studies include:
Aqueous Medium: Performing the reaction in water has been shown to accelerate the process and improve yields significantly compared to conventional organic solvents. rsc.orgresearchgate.net Reactions between cyclopentadiene analogs and p-benzoquinone in water have produced yields ranging from 83–97%. rsc.orgnih.govresearchgate.net
Lewis Acid Catalysis: Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) can dramatically accelerate Diels-Alder reactions involving benzoquinone. scispace.com This catalysis enhances the dienophile's electrophilicity.
Confined Spaces: The use of heterogeneous catalysts like zeolites can increase the reaction rate and selectivity. beilstein-journals.org Zeolite Beta, for instance, provides a confined environment that favors the cycloaddition and prevents the reverse (retro-Diels-Alder) reaction, leading to high selectivity for the adducts. beilstein-journals.org
The table below summarizes the yields of Diels-Alder reactions between various cyclopentadiene analogs and p-benzoquinone in an aqueous medium.
| Diene | Dienophile | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | p-Benzoquinone | Water | 95 | nih.gov |
| Methylcyclopentadiene | p-Benzoquinone | Water | 97 | nih.gov |
| Ethylcyclopentadiene | p-Benzoquinone | Water | 83 | nih.gov |
Synthesis of Spiro-Cyclopentadienebenzoquinone Adducts
The Diels-Alder adducts formed from cyclopentadiene and benzoquinone can serve as precursors for the synthesis of more complex structures, including spiro compounds. A spiro compound contains two rings connected by a single common atom. The synthesis of spiro[4.4]nonane derivatives, in particular, has been an area of significant interest. nih.govpsu.edu
A notable example is the synthesis of the bi-cage hydrocarbon 4,4′-spirobi[pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane], which utilizes a novel Diels-Alder adduct as a key intermediate. nih.govresearchgate.net The synthesis begins with the reaction between 2,2′-bi(p-benzoquinone) and a cyclopentadiene analog, followed by a series of transformations to construct the intricate spirocyclic cage structure. nih.gov
The key steps in the synthesis of this spiro compound are outlined below:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a cyclopentadiene analog and 2,2′-bi(p-benzoquinone) in water to form the starting adduct. nih.gov
Photocyclization: The resulting adduct undergoes an intramolecular [2+2] photocyclization. This light-induced reaction forms new carbon-carbon bonds, creating a cage-like structure. nih.gov
Wolff-Kishner Reduction: The final step to yield the spiro-hydrocarbon involves a Wolff-Kishner reduction, which removes the carbonyl groups present in the intermediate. nih.gov
This multi-step pathway demonstrates how the initial cyclopentadiene-benzoquinone adduct can be elaborated into a complex spirocyclic system. The resulting spiro-cage hydrocarbon possesses a high density and a high volumetric heat of combustion. nih.govresearchgate.net
The table below details the synthetic pathway for a key intermediate in the formation of a spiro-cage compound.
| Step | Reactant(s) | Transformation | Product | Reference |
|---|---|---|---|---|
| 1 | Diels-Alder Adduct of Cyclopentadiene and 2,2′-bi(p-benzoquinone) | Intramolecular [2+2] Photocyclization | Polycyclic Cage Intermediate | nih.gov |
| 2 | Polycyclic Cage Intermediate | Wolff-Kishner Reduction | 4,4′-spirobi[pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] | nih.gov |
The development of methodologies for constructing spiro[4.4]nonane systems is crucial for the synthesis of various natural products and biologically active molecules, such as the antitumor antibiotic Fredericamycin A. psu.edu
Advanced Research on Reactivity and Transformations of Cyclopentadienebenzoquinone Adducts
Retro-Diels-Alder Reactions of Cyclopentadienebenzoquinone Adducts
The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder (rDA) reaction, is a thermally controlled process that can be exploited to either isomerize the adducts or to generate the starting diene and dienophile. wikipedia.org For cyclopentadiene-p-benzoquinone adducts, this reaction is of significant interest for understanding their thermal stability and for potential synthetic applications.
Thermal studies on the cyclopentadiene-p-benzoquinone adducts have revealed their propensity to undergo cycloreversion at elevated temperatures. This process is often observed during attempts to isomerize the kinetically favored endo adduct to the thermodynamically more stable exo adduct. scielo.br While the endo adduct is the major product at room temperature, heating a solution of the endo adduct can lead to a mixture of both endo and exo isomers, indicating that a retro-Diels-Alder reaction is occurring, followed by a recombination of the cyclopentadiene (B3395910) and p-benzoquinone. scielo.brscielo.br
Yates and Switlak demonstrated that heating the endo-cis 1:1 adduct (4) alone can lead to the formation of the exo-cis isomer (8). cdnsciencepub.com This isomerization is proposed to occur via a dissociation-recombination mechanism, which is characteristic of a retro-Diels-Alder pathway. cdnsciencepub.com
Computational studies have provided further insight into the energetics of this process. Density functional theory (DFT) calculations have been used to determine the activation barriers for the cycloreversion of related adducts, showing a sensitivity to substituent effects. For the parent adduct, the Gibbs free energy of activation for the retro-Diels-Alder reaction is a key parameter in understanding its thermal lability.
| Adduct Isomer | Condition | Observation | Proposed Mechanism |
| endo-cis-adduct | Reflux in toluene | Formation of a mixture of exo and endo adducts | Retro-Diels-Alder followed by Diels-Alder recombination |
| endo-cis-anti-cis-endo 2:1 adduct | Heating with p-benzoquinone | Formation of the exo-cis 1:1 adduct | Dissociation of one cyclopentadiene unit, followed by recombination |
This table summarizes the outcomes of thermal studies on cyclopentadiene-p-benzoquinone adducts, illustrating the role of the retro-Diels-Alder reaction.
While the Diels-Alder reaction of cyclopentadiene and benzoquinones is a powerful tool for the rapid construction of complex polycyclic frameworks found in natural products, the application of the corresponding retro-Diels-Alder reaction is more nuanced. nih.gov The thermal release of a reactive diene from a stable adduct can be a strategic maneuver in a multi-step synthesis. For instance, a cyclopentadiene-benzoquinone adduct could serve as a masked diene, protecting the cyclopentadiene from unwanted side reactions until it is needed later in the synthetic sequence.
A notable example of a retro-Diels-Alder reaction being employed in the synthesis of a natural product is the generation of a substituted benzoquinone from a Diels-Alder adduct. rsc.org In a recent study, a microdroplet-accelerated retro-Diels-Alder reaction was used to synthesize 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione, a compound isolated from scorpion venom with significant antimicrobial activity. rsc.org This demonstrates the potential of using the retro-Diels-Alder reaction of adducts, in principle similar to the cyclopentadiene-benzoquinone system, to access biologically active quinones.
Although direct and widespread applications of the retro-Diels-Alder reaction of the parent cyclopentadiene-p-benzoquinone adduct in natural product synthesis are not extensively documented, the principle remains a valuable tool in the synthetic chemist's arsenal. The reversibility of the adduct formation allows for thermodynamic control over stereochemistry and the strategic unmasking of reactive intermediates. wikipedia.org
Further Chemical Transformations of the Fused Bicyclic System
The carbonyl groups and the carbon-carbon double bond of the enone system are susceptible to reduction under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the double bond and/or the reduction of the carbonyls to hydroxyl groups. The stereochemical outcome of these reductions is often influenced by the steric hindrance of the bicyclic framework.
Microbial transformations have also been employed to achieve selective reductions of cyclopentadiene-p-benzoquinone adducts. For instance, fungi such as Penicillium brasilianum have been shown to reduce the C=C double bond of the enone system, as well as the carbonyl groups, sometimes with a degree of enantioselectivity. researchgate.net
| Reagent/Method | Substrate | Product(s) |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | endo or exo adduct | Dihydro and/or tetrahydro derivatives |
| Sodium Borohydride (NaBH₄) | endo or exo adduct | Allylic alcohols |
| Penicillium brasilianum | endo-adduct | Reduced C=C and/or C=O products |
This table provides examples of reduction reactions performed on cyclopentadiene-p-benzoquinone adducts and the resulting derivatives.
The enone moiety of the cyclopentadiene-p-benzoquinone adduct is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This allows for the introduction of a wide range of substituents at the β-carbon of the enone system.
Common nucleophiles used in Michael additions to these adducts include organocuprates, enamines, and soft carbon nucleophiles. The stereochemistry of the addition is typically controlled by the approach of the nucleophile from the less hindered exo face of the bicyclic system.
While ionic reactions on the cyclopentadiene-p-benzoquinone adducts are well-documented, the exploration of their reactivity in radical reactions is a more specialized area of research. The enone double bond can potentially participate in radical addition reactions. For instance, the addition of a radical species to the double bond would generate a new radical intermediate that could be trapped or undergo further reactions.
Annulation reactions, which involve the formation of a new ring, could also be envisioned starting from the adducts. For example, a radical-initiated cyclization could lead to the construction of more complex, polycyclic cage compounds, which have applications in areas such as high-energy-density materials. nih.gov While specific examples of radical annulations starting directly from the parent cyclopentadiene-p-benzoquinone adduct are not abundant in the literature, the general principles of radical chemistry on α,β-unsaturated ketones suggest that such transformations are feasible.
Polymerization and Material Science Applications of Cyclopentadiene-p-benzoquinone Adducts
The Diels-Alder adduct of cyclopentadiene and p-benzoquinone serves as a versatile building block in polymer chemistry, opening avenues for the development of advanced materials with unique properties. The inherent reversibility of the Diels-Alder reaction, along with the chemical functionalities present in the adduct, allows for its application in creating recyclable thermosets, self-repairing materials, controlled polymer networks, and potentially electroactive and magnetic polymers.
Application in Recyclable Thermosets and Self-Repair Technology
The reversible nature of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a key feature that can be harnessed for the development of recyclable thermosets and self-healing materials. nih.govresearchgate.net Traditional thermosets are cross-linked polymer networks that are notoriously difficult to recycle due to their permanent covalent bonds. However, by incorporating the thermally reversible Diels-Alder linkage of the cyclopentadiene-p-benzoquinone adduct into the polymer backbone, it is possible to create dynamic covalent networks.
At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the material to be reprocessed and reshaped. Upon cooling, the forward Diels-Alder reaction reforms the network structure, restoring the material's properties. This cycle of de-cross-linking and re-cross-linking enables the closed-loop recycling of the thermoset material. researchgate.netdigitellinc.com
This same principle underpins the application of these adducts in self-healing technology. When a crack or damage occurs in a polymer matrix containing these adducts, the application of heat can initiate the retro-Diels-Alder reaction at the damaged interface. The resulting free diene (cyclopentadiene) and dienophile (benzoquinone) moieties can then rebond upon cooling, effectively "healing" the crack and restoring mechanical integrity to the material. This process is analogous to self-healing mechanisms seen in other polymer systems utilizing reversible covalent bonds. nih.govmdpi.comresearchgate.netnih.gov
Table 1: Comparison of Self-Healing Mechanisms
| Healing Mechanism | Stimulus | Reversibility | Key Chemistry | Potential for Cyclopentadiene-p-benzoquinone Adducts |
|---|---|---|---|---|
| Extrinsic (Capsule-based) | Mechanical Damage | No | Release of healing agent (e.g., monomer and catalyst) | Could be incorporated as a healing agent |
| Intrinsic (Diels-Alder) | Heat | Yes | Reversible cycloaddition reaction | Directly applicable as the core reversible linkage |
| Intrinsic (Supramolecular) | Various (e.g., pH, light, redox) | Yes | Host-guest interactions, hydrogen bonds | Not directly applicable, but could be combined |
Electroactive and Magnetic Polymer Synthesis
While the direct synthesis of electroactive and magnetic polymers from cyclopentadiene-p-benzoquinone adducts is a less explored area, the chemical structure of the adduct provides a foundation for such materials. The benzoquinone moiety is a redox-active species, meaning it can undergo reversible oxidation and reduction reactions. Incorporating this unit into a polymer chain could impart electroactive properties to the resulting material.
Electroactive polymers are materials that change their size, shape, or other physical properties in response to an electrical stimulus. mdpi.com By creating a polymer with a high density of quinone units derived from the adduct, it may be possible to develop materials for applications such as sensors, actuators, or organic batteries. The conductivity of such polymers could potentially be tuned by doping or by controlling the oxidation state of the quinone units.
Furthermore, the synthesis of magnetic polymers often involves the incorporation of metal ions or organic radical species into a polymer matrix. While the cyclopentadiene-p-benzoquinone adduct itself is not magnetic, the quinone unit can be a precursor to radical anions or can act as a ligand to coordinate with magnetic metal ions. This presents a theoretical pathway for the design of novel magnetic polymer composites. Research into composites of conjugated polymers with magnetic nanoparticles has shown the potential for creating materials with both high electrical conductivity and magnetic saturation. researchgate.net
Table 3: Potential Routes to Electroactive and Magnetic Polymers
| Polymer Type | Synthetic Strategy | Key Structural Feature |
|---|---|---|
| Electroactive Polymer | Polymerization of adducts to create a high density of quinone units. | Redox-active p-benzoquinone moiety. |
| Magnetic Polymer | Coordination of magnetic metal ions to the polymer backbone. | Quinone as a potential ligand. |
| Magnetic Polymer Composite | Dispersion of magnetic nanoparticles within the polymer matrix. | Polymer matrix derived from cyclopentadiene-p-benzoquinone adducts. |
Computational and Theoretical Investigations of Cyclopentadienebenzoquinone
Quantum Mechanical Studies (DFT, QM/MM)
Quantum mechanical methods, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have been instrumental in elucidating the intricacies of the cyclopentadienebenzoquinone system.
Energy Barrier Calculations and Activation Energy Analysis
DFT calculations have been effectively employed to determine the energy barriers and activation energies for both the forward and retro Diels-Alder reactions of cyclopentadiene (B3395910) and p-benzoquinone. A systematic investigation of the cycloreversion (retro-Diels-Alder) reaction of the adducts was carried out using the B3LYP/6-311+G**//B3LYP/6-31G* level of theory. rsc.org The calculated Gibbs free energy of activation for the unsubstituted cyclopentadiene-p-benzoquinone adduct is 24.7 kcal mol⁻¹. rsc.org
Substituents on the cyclopentadiene ring can significantly influence the activation barrier. For instance, the Gibbs free energy of activation for a specific substituted adduct was found to be 20.3 kcal mol⁻¹, while another was 30.1 kcal mol⁻¹. rsc.orgresearchgate.net These findings highlight the sensitivity of the activation barrier to the nature of substituents at the C7-position of the cyclopentadiene moiety. rsc.org
In the context of the forward Diels-Alder reaction, computational studies have explored the endo and exo transition states. The activation energy for the reaction proceeding through the endo transition state is calculated to be lower than that of the exo pathway, indicating that the endo adduct is the kinetic product. longdom.org For the reaction between cyclobutenone (a related dienophile) and cyclopentadiene, the endo transition state is kinetically favored by 1.64 kcal/mol. longdom.orgresearchgate.net
| Reactants | Pathway | Activation Energy (kcal/mol) | Computational Level |
|---|---|---|---|
| Cyclobutenone + 1,3-Butadiene | Endo | 7.45 | MP2/6-31G |
| Cyclobutenone + 1,3-Butadiene | Exo | 9.69 | MP2/6-31G |
| Cyclobutenone + Cyclopentadiene | Endo | 4.69 | MP2/6-31G |
| Cyclobutenone + Cyclopentadiene | Exo | 6.33 | MP2/6-31G |
Electronic Structure Analysis (e.g., NBO, Electron Density)
Natural Bond Orbital (NBO) analysis has been a powerful tool for understanding the electronic factors governing the stability and reactivity of this compound adducts. NBO analysis on the endo and exo adducts of cyclopentadiene and 1,4-benzoquinone (B44022) revealed that attractive delocalization interactions are more dominant than steric repulsive interactions in the endo adduct. researchgate.net This finding helps to explain why the endo adduct is not only the kinetic product but also the thermodynamic product. researchgate.net
Further electronic structure analysis has focused on the retro-Diels-Alder reaction. rsc.org Quantitative analysis using NBO and Atoms in Molecule (AIM) methods identified key two-electron stabilizing interactions. rsc.org Specifically, delocalization from the σ(C₇–X) orbital to the σ(C₁–C₅) and σ(C₂–C₆) antibonding orbitals is a crucial factor that leads to the elongation of the C₁–C₅ bond in the ground state, which in turn promotes the retro-Diels-Alder reaction. rsc.org A strong correlation was observed between the population of the σ*(C₁–C₅) antibonding orbital and the Gibbs free energy of activation. rsc.orgresearchgate.net
Computational Modeling of Reaction Pathways
Computational modeling has been essential in mapping the reaction pathways of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. Intrinsic Reaction Coordinate (IRC) calculations have confirmed the existence of a single transition state for both the endo and exo pathways, supporting a concerted mechanism. researchgate.net
Studies on related systems, such as the BF₃ catalyzed Diels-Alder reaction between butadiene and methyl acrylate (B77674) in aqueous solution, have also provided insights that can be extrapolated to the cyclopentadiene-p-benzoquinone system. researchgate.net These studies, using techniques like Unified Reaction Valley Approach (URVA) and Local Mode Analysis, have shown that the reaction proceeds through a synchronous bond formation process. researchgate.net The presence of a catalyst and the solvent environment can significantly modify the reaction pathway by increasing polarization and charge transfer between the reacting species. researchgate.net
Molecular Dynamics Simulations (e.g., AMBER Level of Theory)
Molecular dynamics (MD) simulations, particularly using a QM/MM approach with the AMBER force field, have been employed to study the Diels-Alder reaction in an aqueous solution. researchgate.net One study utilized a QM/MM approach at the B3LYP/6-311+G(2d,p)/AMBER level of theory to investigate the reaction in water. researchgate.net MD simulations are particularly useful for understanding the role of the solvent and for exploring the conformational landscape of the reactants and transition states.
In a related study on a cyclodextrin-mediated Diels-Alder reaction, MD simulations were used to explore the different possible binding geometries of the transition state within the cyclodextrin (B1172386) host. nih.gov These simulations revealed that shallow binding and multiple binding modes are important for the observed regioselectivity. nih.gov While not directly on this compound, these studies showcase the potential of MD simulations with the AMBER force field to elucidate the role of the environment on the reaction.
Theoretical Explanations for Reactivity and Selectivity
Theoretical models provide a framework for understanding the underlying principles that govern the reactivity and selectivity of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the reactivity and selectivity of pericyclic reactions, including the Diels-Alder reaction. wikipedia.orgimperial.ac.uk The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org
In the "normal" electron-demand Diels-Alder reaction between an electron-rich diene like cyclopentadiene and an electron-deficient dienophile like p-benzoquinone, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. stereoelectronics.org The energy difference between these frontier orbitals is a key determinant of the reaction's feasibility.
FMO theory also successfully explains the endo-selectivity commonly observed in Diels-Alder reactions. researchgate.netstereoelectronics.org This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing π-system of the diene in the endo transition state. researchgate.net These stabilizing interactions are absent in the exo transition state, thus favoring the endo pathway. researchgate.net The stereoselectivity of the reaction between maleic anhydride (B1165640) and cyclopentadiene, where the endo product is favored, is a classic example best explained by FMO theory. wikipedia.org
| Concept | Description |
|---|---|
| HOMO-LUMO Interaction | The primary stabilizing interaction is between the HOMO of the diene (cyclopentadiene) and the LUMO of the dienophile (p-benzoquinone). |
| Energy Gap | A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile leads to a more favorable interaction and a faster reaction. |
| Secondary Orbital Interactions | Favorable interactions between orbitals not directly involved in bond formation in the endo transition state lead to its stabilization relative to the exo transition state, explaining the observed endo-selectivity. |
Distortion/Interaction-Activation Strain Model
The Distortion/Interaction-Activation Strain Model is a powerful computational tool used to analyze the activation barriers of chemical reactions. rsc.org This model deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).
Activation Strain (ΔE_strain‡): This component represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. This is typically an energetically unfavorable process.
Interaction Energy (ΔE_int‡): This component is the stabilizing energy released when the distorted reactants interact in the transition state. This includes orbital interactions and electrostatic forces.
A comprehensive understanding of a reaction's feasibility and kinetics can be achieved by analyzing how these two energies change along the reaction coordinate. For the Diels-Alder reaction, this model helps to explain the reactivity trends and selectivities observed.
To illustrate this model, we can consider the well-studied Diels-Alder reaction between cyclopentadiene and maleic anhydride, a system analogous to the formation of this compound. Computational studies of this reaction provide the energetic data necessary to understand the interplay between strain and interaction energies.
| Parameter | Energy (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | 15.5 |
| Activation Strain (ΔE_strain‡) | 35.2 |
| Interaction Energy (ΔE_int‡) | -19.7 |
Analysis of Ambimodal Transition States
In some complex cycloaddition reactions, a single transition state can lead to the formation of multiple products. Such a transition state is referred to as an "ambimodal transition state". researchgate.net The concept of ambimodal transition states is particularly relevant when considering the reactions of fulvenes (which are structurally related to cyclopentadiene) with quinones. beilstein-journals.org
For instance, in the cycloaddition of a fulvene (B1219640) with a quinone, a single transition state might lead to both a [4+2] and a [6+4] cycloadduct. researchgate.net The outcome of the reaction is then determined by the post-transition state dynamics, where the trajectory of the reacting molecules on the potential energy surface dictates which product is ultimately formed.
Computational studies on the reaction of 6,6-dimethylfulvene (B1295306) with tetrachloro-o-benzoquinone have indicated the presence of ambimodal transition states that can lead to different cycloadducts. researchgate.net These studies involve mapping the potential energy surface and running molecular dynamics simulations to understand the product distributions.
The analysis of ambimodal transition states involves identifying the single transition state and then following the reaction pathways downhill to the various product wells. The branching of the reaction path occurs after the transition state is passed.
| Product | Relative Energy (kcal/mol) | Description |
|---|---|---|
| [4+2] Cycloadduct | 0.0 | Thermodynamically more stable product |
| [6+4] Cycloadduct | +3.5 | Kinetically accessible, less stable product |
Note: The energy values in this table are illustrative and represent a hypothetical scenario to explain the concept of ambimodal transition states in a reaction analogous to this compound formation.
This illustrative table suggests that while the [4+2] cycloadduct is the more stable product, the [6+4] adduct is also accessible from the same transition state, albeit at a slightly higher energy. The final product ratio would depend on the reaction conditions and the dynamics of the system after the ambimodal transition state.
Analytical and Spectroscopic Characterization Methodologies in Research
X-ray Crystallographic Analysis for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing unequivocal proof of molecular stereochemistry. In the study of cyclopentadiene-p-benzoquinone adducts, this technique has been pivotal in confirming the spatial arrangement of the atoms and the stereochemical outcome of the Diels-Alder reaction.
A key example is the analysis of the 2:1 adduct of 1,4-benzoquinone (B44022) with cyclopentadiene (B3395910). X-ray diffraction studies confirmed that this compound possesses an endo,cis,anti,cis,endo stereochemistry. rsc.org The crystals of this adduct were found to be monoclinic, belonging to the space group P2₁/c. rsc.org The detailed analysis of the diffraction data allowed for the precise measurement of bond lengths and angles within the molecule, solidifying the structural assignment that had been previously inferred from other spectroscopic methods. rsc.org
The crystal structure data for the 2:1 adduct is summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.992(8) Å |
| b | 6.236(4) Å |
| c | 16.977(9) Å |
| β | 110.63(9)° |
| Z (Molecules per unit cell) | 4 |
Table 1: Crystallographic data for the 2:1 adduct of 1,4-benzoquinone and cyclopentadiene. rsc.orgrsc.org
This level of detailed structural information is invaluable for understanding the reaction mechanisms and for the rational design of more complex polycyclic cage compounds derived from these initial adducts. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques used to characterize cyclopentadiene-p-benzoquinone adducts. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information for assigning the structure and stereochemistry.
For the common endo-cis 1:1 adduct, the ¹H NMR spectrum in CDCl₃ typically shows characteristic signals. The vinylic protons of the norbornene moiety appear as a triplet around δ 6.07 ppm. The bridgehead protons are observed as a multiplet between δ 3.53-3.58 ppm, while the protons adjacent to the carbonyl groups resonate in the δ 3.20-3.26 ppm region. The methylene (B1212753) bridge protons give rise to a distinctive pair of doublets of triplets around δ 1.44 and 1.55 ppm. The quinone protons appear as a singlet at approximately δ 6.58 ppm. scielo.br
The ¹³C NMR spectrum provides complementary information. For the endo-cis 1:1 adduct, the carbonyl carbons show a characteristic signal around δ 199.4 ppm. The olefinic carbons of the quinone and norbornene moieties appear at δ 142.0 ppm and δ 135.3 ppm, respectively. The methine and methylene carbons of the bicyclic framework resonate in the upfield region, typically around δ 48.3, 48.7 ppm. nih.govscielo.br
The table below summarizes typical NMR data for the endo-cis 1:1 adduct.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 199.4 |
| Quinone C-H | 6.58 (s, 2H) | 142.0 |
| Norbornene C-H | 6.07 (t, 2H) | 135.3 |
| Bridgehead CH | 3.53-3.58 (m, 2H) | 48.7 |
| CH adjacent to C=O | 3.20-3.26 (m, 2H) | 48.7 |
| Methylene Bridge (CH₂) | 1.44 (dt, 1H), 1.55 (dt, 1H) | 48.3 |
Table 2: Representative ¹H and ¹³C NMR data for the endo-cis 1:1 adduct of cyclopentadiene and p-benzoquinone in CDCl₃. nih.govscielo.br
To unambiguously assign all signals and to determine the stereochemistry, especially in cases where multiple isomers are present, a variety of advanced 2D NMR techniques are employed. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for assigning the carbon spectrum. uvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of entire spin systems within the molecule. This is crucial for assigning the protons of the norbornene framework. core.ac.uk
HETCOR (Heteronuclear Correlation) / HSQC/HMQC: These experiments correlate proton signals with the signals of directly attached carbons. An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum shows a cross-peak for each C-H bond, directly linking the assigned proton spectrum to the carbon spectrum. uvic.camdpi.com
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. Protons that are close in space, but not necessarily bonded, will show cross-peaks. This is particularly powerful for determining stereochemistry, for example, by observing the proximity of certain protons on the norbornene ring to either the endo or exo substituents, which definitively distinguishes between the isomers. sfu.ca
The combined application of these techniques allows for the complete and confident structural elucidation of complex adducts. researchgate.net
NMR spectroscopy is an excellent tool for monitoring chemical reactions and dynamic processes in solution. The Diels-Alder reaction between cyclopentadiene and p-benzoquinone can yield not only the kinetically favored endo adduct but also the thermodynamically more stable exo adduct upon heating. cdnsciencepub.com Furthermore, the initial 1:1 adduct can react with a second molecule of cyclopentadiene to form various 2:1 adducts (dimers).
By acquiring NMR spectra of the reaction mixture over time, researchers can monitor the disappearance of starting materials and the appearance of products. The integration of the distinct signals for the endo and exo isomers allows for the quantification of their relative ratios. For instance, microwave-assisted isomerization has been used to convert endo isomers of related norbornene derivatives to their exo counterparts, with the changing isomer ratio being readily monitored by ¹H NMR. sfu.ca This provides valuable insights into reaction kinetics, thermodynamic stabilities, and the conditions required to favor the formation of a desired isomer. cdnsciencepub.com
Mass Spectrometry (MS) and Gas Chromatography-Mass Selective Detection (GC-MSD)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For the 1:1 adduct of cyclopentadiene and p-benzoquinone (C₁₁H₁₀O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation of these adducts under electron ionization (EI) often involves a characteristic retro-Diels-Alder reaction, where the molecule breaks apart into its original diene and dienophile components. This would result in major fragments corresponding to cyclopentadiene (m/z = 66) and p-benzoquinone (m/z = 108). Other fragmentation pathways can also occur, providing further structural clues. nih.govresearchgate.net
Gas Chromatography-Mass Selective Detection (GC-MSD), also known as GC-MS, combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating and identifying volatile components in a mixture. ufba.br In the context of cyclopentadiene-p-benzoquinone chemistry, GC-MS can be used to analyze the purity of a synthesized adduct, to separate and identify different isomers, and to detect any unreacted starting materials or side products. researchgate.net The gas chromatogram separates the compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification. unar.ac.id
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). The resulting spectrum serves as a molecular "fingerprint."
In the analysis of cyclopentadiene-p-benzoquinone adducts, IR spectroscopy is particularly useful for identifying key functional groups. The most prominent bands in the IR spectrum are typically associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
C=O Stretch: The conjugated ketone of the quinone moiety gives rise to a strong, sharp absorption band in the region of 1660-1690 cm⁻¹. For example, the endo-cis 1:1 adduct shows a strong band at 1659 cm⁻¹, while the 2:1 endo-anti-endo adduct shows a band at 1686 cm⁻¹. nih.govcdnsciencepub.com
C=C Stretch: The stretching of the carbon-carbon double bonds in the norbornene and quinone rings typically appears in the 1600-1650 cm⁻¹ region, though these are often weaker than the carbonyl absorption. A band around 1604 cm⁻¹ is characteristic for the 1:1 adduct. nih.gov
C-H Stretch: The C-H stretching vibrations of the aliphatic and olefinic protons are observed in the 2850-3100 cm⁻¹ region. nih.gov
The table below lists characteristic IR absorption bands for a 1:1 adduct.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | ~2986, 2950, 2926 | Medium-Strong |
| C=O Stretch (conjugated ketone) | ~1659 | Strong |
| C=C Stretch (alkene/quinone) | ~1604 | Medium |
| C-O/C-C Stretch Region | ~1298, 1280 | Medium-Strong |
Table 3: Characteristic Infrared (IR) bands for the 1:1 adduct of cyclopentadiene and p-benzoquinone. nih.govrsc.org
Raman spectroscopy provides complementary information. While C=O stretching is also visible in Raman spectra, non-polar bonds like C=C often produce stronger and sharper signals than in IR spectra. This makes Raman spectroscopy a valuable tool for analyzing the carbon framework of these adducts. researchgate.net
Electrochemical Analysis and Related Spectroscopic Techniques
The electrochemical behavior of cyclopentadienebenzoquinone, a Diels-Alder adduct of cyclopentadiene and p-benzoquinone, is rooted in the redox-active quinone moiety. While specific detailed experimental studies on the electrochemical properties of the isolated this compound adduct are not extensively available in the reviewed literature, the principles of quinone electrochemistry provide a strong framework for understanding its expected behavior. Electrochemical methods, particularly cyclic voltammetry (CV), coupled with spectroscopic techniques, are powerful tools for characterizing the electron transfer processes of such compounds.
The electrochemical reduction of the parent p-benzoquinone is a well-studied process that typically involves two successive one-electron transfers. In aprotic media, these steps lead to the formation of a radical anion (semiquinone) and then a dianion. The presence of the fused cyclopentadiene ring in the adduct is expected to modulate the redox potentials of these processes compared to the parent benzoquinone. The electron-donating or withdrawing nature of the substituent, as well as steric effects, can influence the stability of the resulting radical anions and dianions.
Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, offers deeper insights into the structural changes that accompany electron transfer. For instance, Attenuated Total Reflection Infrared (ATR-IR) spectroscopy coupled with electrochemistry can monitor changes in vibrational modes, such as the C=O stretching frequency of the quinone group, upon reduction to a hydroquinone. utwente.nl This provides direct evidence of the transformation of the carbonyl groups.
Research on related quinone systems demonstrates the utility of these combined techniques. For example, spectroelectrochemical studies on p-benzoquinone have been conducted in microreactors, allowing for the in-situ analysis of the reversible redox pair with hydroquinone. utwente.nl In such experiments, the application of a reductive potential leads to the conversion of the C=O bond to a C-OH bond, which can be observed by a decrease in the corresponding IR signal. utwente.nl
The following interactive data table summarizes hypothetical electrochemical data for a generic quinone system to illustrate the type of information obtained from such studies. The exact values for this compound would require dedicated experimental investigation.
| Parameter | Value (Hypothetical) | Conditions |
| First Reduction Potential (Epc1) | -0.50 V vs. Ag/AgCl | 0.1 M Supporting Electrolyte in Acetonitrile |
| First Oxidation Potential (Epa1) | -0.42 V vs. Ag/AgCl | 0.1 M Supporting Electrolyte in Acetonitrile |
| Second Reduction Potential (Epc2) | -1.10 V vs. Ag/AgCl | 0.1 M Supporting Electrolyte in Acetonitrile |
| Second Oxidation Potential (Epa2) | -1.00 V vs. Ag/AgCl | 0.1 M Supporting Electrolyte in Acetonitrile |
Further research could involve transient absorption spectroelectrochemistry to investigate the dynamics of excited states and reactive intermediates of this compound. This technique can provide information on femtosecond to nanosecond timescales, elucidating the relaxation pathways of the electrochemically generated species.
Broader Impact and Future Directions in Cyclopentadienebenzoquinone Research
Applications in Synthesis of Polycyclic Cage Compounds
The Diels-Alder adduct of cyclopentadiene (B3395910) and p-benzoquinone is a critical intermediate in the synthesis of polycyclic cage compounds. nih.govnih.govrsc.org These intricate, three-dimensional structures are of great interest in medicinal chemistry and as high-energy-density materials. nih.govrsc.org The reaction between cyclopentadiene and p-benzoquinone provides a foundational framework that can be further elaborated through subsequent reactions to construct complex cage architectures. nih.gov
One notable application is the synthesis of pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCUD), where the initial Diels-Alder adduct undergoes further transformations to yield the final cage structure. nih.govrsc.org Researchers have also utilized derivatives of the cyclopentadiene-p-benzoquinone adduct to create novel bi-cage hydrocarbon compounds. nih.govrsc.org For instance, the reaction of 2,2′-bi(p-benzoquinone) with cyclopentadiene analogs in water has led to the synthesis of new polycyclic bi-cage scaffolds. nih.gov
A significant advancement in this area involves the use of water as a solvent for the Diels-Alder reaction, which can lead to higher yields of the initial adduct compared to reactions in organic solvents or those requiring catalysts. nih.govrsc.org This approach has been successfully applied to synthesize a bi-cage hydrocarbon, 4,4′-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], which exhibits a high density and a high volumetric heat of combustion, highlighting its potential as a high-energy-density material. nih.govrsc.org
| Reactants | Product Yield (%) |
|---|---|
| Cyclopentadiene and p-benzoquinone | 96 |
| Methylcyclopentadiene (B1197316) and p-benzoquinone | 85 |
| 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene and p-benzoquinone | 83 |
Role in Understanding Complex Chemical Systems (e.g., Cigarette Smoke Chemistry)
The formation of cyclopentadienebenzoquinone is not only a synthetic tool but also a naturally occurring reaction in complex chemical environments such as cigarette smoke. researchgate.netkisti.re.kr Tobacco smoke is a complex mixture of thousands of chemicals, and understanding the reactions that occur within this matrix is crucial for assessing its toxicity. researchgate.netmdpi.com
Research has shown that 1,3-cyclopentadiene, a component of mainstream vapor phase cigarette smoke, reacts with benzoquinone, another smoke constituent, via a Diels-Alder reaction to form this compound. researchgate.netkisti.re.kr This discovery was confirmed using carbon-13 nuclear magnetic resonance (¹³C NMR), gas chromatography-atomic emission detection (GC-AED), and gas chromatography-mass selective detection (GC-MSD). researchgate.net The identification of this reaction pathway provides additional insight into the complex chemistry of cigarette smoke and the potential for the in-situ formation of new chemical species. researchgate.netkisti.re.kr The presence of such reactions highlights the dynamic nature of cigarette smoke and the potential for the formation of previously uncharacterized, potentially harmful compounds.
Potential for Development of Novel Functional Materials
The inherent chemical structure of this compound and its derivatives makes them promising candidates for the development of novel functional materials. The quinone moiety is redox-active, meaning it can participate in reversible electron-transfer reactions. rsc.orgnih.gov This property is particularly valuable in the field of energy storage.
Researchers have investigated dimeric benzoquinone derivatives based on a 2,2′-bis-p-benzoquinone framework as organic cathode materials for rechargeable batteries. rsc.org These materials can undergo multiple electron redox reactions, which could lead to high mass energy densities. rsc.org Cells constructed with these dimeric benzoquinone-based cathodes have demonstrated high initial capacities and good cycle retention, outperforming their monomeric counterparts. rsc.org For example, a cell using a 2,2′-bis-p-benzoquinone derivative exhibited an initial capacity of 358 A h kg⁻¹, which is more than double that of conventional lithium-ion batteries using LiCoO₂ as the cathode material. rsc.org While this research focused on a related dimer, the fundamental redox chemistry of the benzoquinone unit is directly applicable to materials derived from this compound.
| Performance Metric | Value |
|---|---|
| Initial Capacity | 358 A h kg⁻¹ |
| Cycle Retention at 50 cycles | 198 A h kg⁻¹ |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a field known as green chemistry. unibo.itjddhs.comnih.gov The synthesis of this compound has benefited from this trend, with a particular focus on reducing the use of hazardous organic solvents.
A key development has been the use of water as a solvent for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. nih.govrsc.orgresearchgate.net This approach is not only more environmentally benign but has also been shown to improve reaction yields. nih.govrsc.org For instance, conducting the reaction in water without a catalyst can result in a 96% yield of the adduct, which is higher than yields reported in the presence of catalysts or in micellar systems in water. nih.gov The acceleration of the Diels-Alder reaction in aqueous media is a well-documented phenomenon, attributed to the hydrophobic effect and the high cohesive energy density of water. rsc.org
Q & A
Q. What are the established synthetic routes for cyclopentadienebenzoquinone, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via Diels-Alder reactions between cyclopentadiene and benzoquinone derivatives. Key steps include:
- Reaction Conditions: Use anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres to prevent side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
- Validation: Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 180–190 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR Spectroscopy: Strong C=O stretches (~1650 cm) and C-H aromatic stretches (~3050 cm) confirm functional groups .
- X-ray Crystallography: Resolves molecular geometry and bond lengths, critical for confirming stereochemistry .
Advanced Research Questions
Q. How do computational models explain the electronic configuration of this compound in redox reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to map HOMO-LUMO gaps and predict redox potentials. Compare results with cyclic voltammetry data (e.g., Ag/AgCl reference electrode in acetonitrile) .
- Reactivity Insights: Electron-withdrawing substituents on the benzoquinone ring lower LUMO energy, enhancing electron-accepting capacity .
Q. What strategies resolve contradictions in reported electrochemical properties of this compound derivatives?
Methodological Answer:
- Control Variables: Standardize solvent (e.g., DMF vs. acetonitrile), electrolyte concentration (0.1 M TBAPF), and scan rates (50–200 mV/s) to minimize variability .
- Cross-Validation: Combine cyclic voltammetry with spectroelectrochemical UV-Vis to correlate redox peaks with spectral changes .
- Statistical Analysis: Apply ANOVA to assess significance of differences between datasets (p < 0.05) .
Q. How can this compound be integrated into supramolecular assemblies for catalytic applications?
Methodological Answer:
- Host-Guest Chemistry: Synthesize metal-organic frameworks (MOFs) by coordinating this compound with Zn(II) or Cu(II) nodes. Monitor assembly via PXRD and BET surface area analysis .
- Catalytic Testing: Evaluate redox catalysis (e.g., oxygen reduction reaction) using rotating disk electrode (RDE) setups in 0.1 M KOH .
Methodological Frameworks
Q. How to design experiments investigating this compound’s role in photodynamic therapy (PDT)?
Methodological Answer:
- PICOT Framework:
- Ethical Compliance: Follow institutional guidelines for cell culture and cytotoxicity testing .
Data Analysis and Reproducibility
Q. How to ensure reproducibility in this compound-based studies?
Methodological Answer:
- Detailed Protocols: Document reaction stoichiometry, solvent volumes, and temperature (±1°C) in Supplementary Information .
- Data Sharing: Deposit raw NMR, XRD, and electrochemical datasets in repositories (e.g., Zenodo) with DOIs .
- Peer Validation: Collaborate with independent labs to replicate key findings (e.g., synthetic yields, catalytic efficiency) .
Literature and Theory Integration
Q. How to align novel findings on this compound with existing literature?
Methodological Answer:
- Systematic Review: Use Scopus/Web of Science to map prior studies (keywords: "quinone derivatives," "redox catalysis").
- Gap Analysis: Identify understudied areas (e.g., asymmetric synthesis) using PRISMA frameworks .
- Theoretical Grounding: Link experimental results to Marcus theory (electron transfer) or frontier molecular orbital theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
